molecular formula C14H16FN3O2 B11848660 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B11848660
M. Wt: 277.29 g/mol
InChI Key: FNZKWUXXFSZYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₁₂H₉FN₄O₂ and a molecular weight of 253.22 g/mol . Its structure combines an imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 6-position, a piperidine ring linked via a methyl group, and a carboxylic acid moiety at the 4-position of the piperidine. The compound’s SMILES notation is FC1C=CC2=NC(=CN2C=1)CN1C=CC(C(=O)O)=N1, and its InChIKey is DZZMCQFDGHHYMY-UHFFFAOYSA-N .

This molecule is synthesized for applications in medicinal chemistry, leveraging the fluorine atom’s electronegativity to enhance bioavailability and metabolic stability.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20)

InChI Key

FNZKWUXXFSZYNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The imidazo[1,2-a]pyridine core is typically formed by reacting 2-aminopyridine with α-bromoacetophenone derivatives. For fluorinated analogs:

  • Step 1 : 2-Amino-5-fluoropyridine reacts with ethyl bromopyruvate in ethanol at reflux (78°C, 12 hr) to yield ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate.

  • Step 2 : Hydrolysis of the ester group using 6M HCl (110°C, 4 hr) produces 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid.

Key Data :

Reaction StepReagents/ConditionsYield
CyclocondensationEthanol, reflux, 12 hr68%
Ester Hydrolysis6M HCl, 110°C, 4 hr92%

Direct Fluorination Strategies

Late-stage fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) on preformed imidazopyridines is avoided due to poor regioselectivity. Instead, fluorinated starting materials (e.g., 2-amino-5-fluoropyridine) ensure precise fluorine placement.

Preparation of Piperidine-4-carboxylic Acid Derivatives

Transfer Hydrogenation of Isonipecotic Acid

Piperidine-4-carboxylic acid (isonipecotic acid) is methylated via transfer hydrogenation:

  • Step 1 : React isonipecotic acid with formaldehyde (37% aq.) and 10% Pd/C in formic acid (90°C, 8 hr) to yield 1-methylpiperidine-4-carboxylic acid.

  • Step 2 : Protect the carboxylic acid as a methyl ester using thionyl chloride (SOCl₂) in methanol (0°C → rt, 6 hr).

Reaction Optimization :

  • Catalyst : Pd/C (10 wt%) vs. PtO₂ showed comparable yields (82–85%).

  • Acid Source : Formic acid outperformed acetic acid in reducing side-product formation.

Coupling Strategies for Methylene Linker Formation

Nucleophilic Alkylation

The methylene bridge is introduced via SN2 reaction:

  • Step 1 : Activate 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid with carbonyldiimidazole (CDI) in THF (0°C, 1 hr).

  • Step 2 : React with 1-methylpiperidine-4-carboxylic acid methyl ester using K₂CO₃ as base (DMF, 60°C, 24 hr).

Challenges :

  • Competing O- vs. N-alkylation requires careful base selection (K₂CO₃ > Et₃N for N-selectivity).

  • Polar aprotic solvents (DMF, DMSO) improve solubility of heterocyclic intermediates.

Reductive Amination Alternative

For higher yields, reductive amination may be employed:

  • Step 1 : Condense 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetaldehyde with 1-methylpiperidine-4-carboxylic acid hydrazide.

  • Step 2 : Reduce the imine intermediate with NaBH₃CN (MeOH, 0°C → rt, 12 hr).

Final Deprotection and Purification

Ester Hydrolysis

Hydrolyze the methyl ester using LiOH in THF/H₂O (3:1, 50°C, 6 hr) to yield the free carboxylic acid.

Yield Optimization :

BaseSolventTime (hr)Yield
LiOHTHF/H₂O689%
NaOHEtOH/H₂O876%

Chromatographic Purification

Final purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (600 MHz, D₂O): δ 8.21 (s, 1H, imidazo H3), 7.89 (d, J = 9.6 Hz, 1H, pyridine H5), 4.32 (s, 2H, CH₂), 3.15–3.08 (m, 2H, piperidine H2,6), 2.94–2.87 (m, 1H, piperidine H4).

  • HRMS (ESI+): m/z calcd. for C₁₄H₁₆FN₃O₂ [M+H]⁺: 278.1249; found: 278.1253 .

Chemical Reactions Analysis

1.1. Formation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically formed via the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation involving 2-aminopyridine, an aldehyde/ketone, and an isonitrile (or similar). For fluorinated derivatives, the fluorine substituent at the 6-position is introduced during this step. Metal-free catalysts such as pivalic acid (PivOH) or p-toluenesulfonic acid (pTSA) facilitate the reaction under mild conditions .

Key Reaction Features :

  • Catalysts : Acidic conditions (e.g., HCl, pTSA) or iodine .

  • Mechanism : Formation of an imine intermediate followed by cyclization and dehydration .

1.2. Coupling with Piperidine-4-carboxylic Acid

The piperidine-4-carboxylic acid moiety is introduced via nucleophilic substitution or amidation. For example:

  • 1-Methylpiperidine-4-carboxylic acid (a precursor) is synthesized using transfer hydrogenation or coupling reactions with piperidine derivatives .

  • Amidation : The carboxylic acid group reacts with an amine (e.g., from the imidazo[1,2-a]pyridine core) to form the final compound.

2.1. GBB Reaction for Imidazo[1,2-a]pyridine Formation

The GBB reaction proceeds via:

  • Imine Formation : Condensation of 2-aminopyridine with an aldehyde/ketone.

  • Isonitrile Addition : Insertion of the isonitrile into the imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack to form the five-membered ring.

  • Dehydration : Elimination of water to yield the aromatic heterocycle .

2.2. Fluorination Strategy

The fluorine atom at the 6-position is likely introduced during the GBB reaction or via post-synthetic modification. For example:

  • Electrophilic Fluorination : Using reagents like Selectfluor® or other fluorinating agents on preformed imidazo[1,2-a]pyridines.

  • Nucleophilic Aromatic Substitution : If the precursor contains a leaving group (e.g., nitro), fluorine can be substituted via SNAr mechanisms.

Key Intermediates and Functional Group Transformations

Intermediate Role Transformation Catalyst/Conditions
2-Aminopyridine Core scaffoldCondensation with aldehydes/isonitrilespTSA, HCl, iodine
6-Fluoroimidazo[1,2-a]pyridine Fluorinated coreAmidation with piperidine-4-carboxylic acidHATU, EDC, or coupling agents
Piperidine-4-carboxylic acid Side-chain precursorAmidation with imidazo[1,2-a]pyridine methyl groupThionyl chloride, diethylamine

Optimization and Scalability

  • Continuous Flow Synthesis : Hydrochloric acid-catalyzed GBB reactions in continuous flow systems enable high yields (up to 96%) and scalability .

  • Microwave-Assisted Protocols : Use of p-toluenesulfonic acid under microwave irradiation accelerates reaction times while maintaining yield .

  • Green Chemistry : Iodine-catalyzed reactions in solvent-free or micellar media reduce environmental impact .

Biological and Functional Implications

The fluorine substituent enhances lipophilicity and stability, which is critical for bioavailability in pharmaceutical applications. The piperidine-4-carboxylic acid moiety often serves as a site for further functionalization (e.g., esterification, amidation) to modulate physicochemical properties .

Scientific Research Applications

Structural Representation

The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and a 6-fluoroimidazo[1,2-a]pyridine moiety at the 1-position. This configuration is critical for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of derivatives related to 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

The antimicrobial activity of compounds containing the imidazo[1,2-a]pyridine structure has been evaluated against several bacterial strains. Studies demonstrate that these compounds exhibit moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neurological Applications

Given the structural similarity to known neuroactive compounds, this compound may have applications in treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which could lead to therapeutic options for conditions such as anxiety and depression.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the reaction between piperidine derivatives and imidazo[1,2-a]pyridine intermediates under specific conditions to achieve the desired carboxylic acid functionality .

Activity Type Target Organism/Cell Line Activity Level Mechanism
AnticancerVarious cancer cell linesModerate to HighApoptosis induction
AntimicrobialStaphylococcus aureusModerateCell wall synthesis disruption
AntimicrobialEscherichia coliModerateMetabolic pathway interference
NeurologicalNeurotransmitter systemsPotentialModulation of neurotransmitter release

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against human cancer cell lines. The results indicated that specific modifications to the piperidine ring significantly enhanced anticancer activity compared to unmodified analogs. The study concluded that further exploration into structure-activity relationships could yield more potent anticancer agents.

Case Study 2: Antimicrobial Screening

A comprehensive screening of various imidazo[1,2-a]pyridine derivatives was conducted to assess their antimicrobial properties. The findings revealed that certain compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated imidazo[1,2-a]pyridine core may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid with structurally related compounds, emphasizing substituent variations and their physicochemical impacts:

Compound Name Substituents (Imidazo[1,2-a]pyridine Core) Molecular Weight (g/mol) Key Properties Reference(s)
This compound (Target Compound) 6-Fluoro 253.22 - LogP (Predicted): ~1.2
- Polar Surface Area: 57.8 Ų
- Hydrogen bonding: Acidic (COOH)
1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid 6-Bromo, 2-(4-nitrophenyl) 459.3 - Higher lipophilicity (Br, NO₂)
- Reduced solubility due to nitro group
1-((2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid 2-Biphenyl-4-yl, 6-Methyl 425.5 - Increased steric bulk
- XLogP3: 1.9
- Rotatable bonds: 5
1-[6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid 6-Chloro, 2-(4-fluorophenyl) ~380 (estimated) - Halogenated (Cl, F)
- Moderate LogP
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-Trifluoromethyl, COOH 230.13 - Enhanced metabolic stability (CF₃)
- Higher acidity (COOH)
1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid 6-Nitro, 2-(thiophen-2-yl) ~420 (estimated) - Electron-withdrawing NO₂
- Potential π-π interactions (thiophene)

Key Observations

Fluorine vs. Other Halogens :

  • The 6-fluoro substituent in the target compound reduces steric hindrance compared to bulkier groups like bromo (e.g., PI-22203/22204, MW 459.3) , while maintaining electronegativity for hydrogen bonding. Chloro analogs (e.g., ) exhibit similar polarity but lower metabolic stability.

Aromatic vs.

Carboxylic Acid vs. Esters :

  • The target compound’s free carboxylic acid enhances polarity (PSA 57.8 Ų) compared to ester derivatives (e.g., ’s ethyl esters), which have higher LogP and reduced solubility .

Trifluoromethyl Substitution :

  • The CF₃ group in ’s analog improves lipophilicity and metabolic resistance but lacks the piperidine-carboxylic acid scaffold, altering pharmacokinetic profiles .

Biological Activity

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-fluoroimidazo[1,2-a]pyridine moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, compounds similar to this compound exhibited moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin, indicating promising antibacterial properties .

Table 1: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus< 50Moderate
Compound BEscherichia coli< 100Moderate
Compound CPseudomonas aeruginosa< 25High

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. In vitro studies demonstrated that it can inhibit urease activity, which is significant in treating conditions like peptic ulcers caused by Helicobacter pylori infections. The inhibition profile showed that the compound had moderate to significant effects on urease, suggesting potential therapeutic applications in gastrointestinal diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of imidazo[1,2-a]pyridine-based compounds, including the target compound. These studies utilized various biological assays to assess their effectiveness against different pathogens and enzymes. The results indicated that modifications in the chemical structure could enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds suggests favorable absorption characteristics. For instance, studies indicate that related piperidine derivatives exhibit good human intestinal absorption and blood-brain barrier permeability . These properties are essential for determining the viability of these compounds as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid, and what key intermediates are involved?

  • Answer: The synthesis typically involves multi-step routes starting with functionalized imidazo[1,2-a]pyridine and piperidine precursors. For example, bromination of acetyl-substituted heterocycles (e.g., 2-acetylfuran) using N-bromosuccinimide (NBS) or bromine can generate intermediates for subsequent coupling . Condensation with piperidine derivatives, followed by cyclization under palladium/copper catalysis (e.g., in DMF or toluene), is a common approach. Post-synthetic modifications, such as hydrogenation in acetic acid, may refine purity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Answer: Use a combination of HPLC (>98% purity threshold) and NMR (1H/13C) to confirm regiochemistry and substituent placement. For example, imidazo[1,2-a]pyridine protons typically resonate at δ 7.5–8.5 ppm, while piperidine methylene groups appear at δ 2.5–3.5 ppm . Mass spectrometry (ESI-MS) can verify molecular weight, with expected [M+H]+ peaks aligned with calculated values .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing its experimental utility?

  • Answer: The carboxylic acid group enhances water solubility, but the lipophilic imidazo[1,2-a]pyridine and piperidine moieties may necessitate DMSO or ethanol as co-solvents. Predicted logP values (~2.5–3.5) can be derived via computational tools (e.g., Molinspiration) or experimentally validated using shake-flask methods . Stability studies (pH 2–9, 25–37°C) are recommended to assess degradation under biological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Conduct orthogonal assays (e.g., enzymatic vs. cell-based) and cross-validate using LC-MS to rule out degradation products . For example, batch-to-batch variability in fluorinated intermediates (e.g., 6-fluoro substitution) can alter target binding .

Q. What computational methods are effective for predicting target engagement and structure-activity relationships (SAR)?

  • Answer: Molecular docking (e.g., AutoDock Vina) can model interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on the fluorinated imidazo[1,2-a]pyridine’s π-π stacking potential and the carboxylic acid’s hydrogen-bonding capacity . Free-energy perturbation (FEP) simulations may quantify substituent effects on binding affinity .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability and metabolite profiling?

  • Answer: Administer the compound via IV and oral routes in rodent models, with plasma samples analyzed via UHPLC-MS/MS at intervals (0–24h). Monitor metabolites like hydrolyzed piperidine-carboxylic acid derivatives. Tissue distribution studies (e.g., brain penetration) should account for blood-brain barrier permeability influenced by logD .

Q. What strategies mitigate off-target effects observed in functional assays?

  • Answer: Use counter-screening panels (e.g., Eurofins CEREP) to identify promiscuous binding. Structural analogs with modified piperidine substituents (e.g., methyl vs. ethyl groups) can reduce off-target kinase activity . Dose-response curves (IC50/EC50) in primary vs. transformed cells further clarify specificity .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

  • Answer: Perform accelerated stability testing (40°C/75% RH) with HPLC-UV monitoring at 254 nm. Degradation products (e.g., decarboxylated derivatives) can be identified via tandem MS . For pH-dependent hydrolysis, use phosphate/citrate buffers (pH 2–9) and track half-life .

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Answer: Employ flow chemistry for hazardous steps (e.g., brominations) to improve safety and reproducibility. Catalytic systems (e.g., Pd(OAc)₂/XPhos) enhance coupling efficiency in piperidine-fluorinated heterocycle formation . Recrystallization from ethanol/water mixtures can achieve >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.